ethyl 3-(4-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamido)propanoate
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Overview
Description
Ethyl 3-(4-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamido)propanoate is a synthetic compound often investigated for its potential applications in various scientific fields. It features a complex molecular structure, combining a piperazine ring with a tetrazole group, and shows interesting chemical properties making it relevant for pharmaceutical and biochemical research.
Mechanism of Action
Target of action
Compounds with a piperazine nucleus are found in many marketed drugs in the realm of antidepressants, antipsychotics, antihistamines, antifungals, antibiotics, etc . Therefore, it’s possible that “ethyl 3-(4-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamido)propanoate” might interact with similar targets.
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of ethyl 3-(4-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamido)propanoate typically involves multi-step organic reactions. Starting materials may include 4-chlorophenyl hydrazine and piperazine, which undergo a series of transformations including acylation, cyclization, and esterification. Critical steps involve protecting groups to manage reactivity and ensure specific reaction pathways.
Industrial Production Methods: : On an industrial scale, the production process might be streamlined to enhance yield and purity while ensuring cost-effectiveness. This could involve using catalysts to accelerate reactions, optimizing solvent systems, and implementing rigorous purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions: : The compound can undergo various chemical reactions, including:
Oxidation and Reduction: : These reactions can modify the functional groups on the molecule, potentially altering its activity.
Substitution: : This reaction can introduce or replace groups on the molecule, modifying its properties.
Hydrolysis: : Breaking down the ester group into carboxylic acid and alcohol components under acidic or basic conditions.
Common Reagents and Conditions: : Reactions might involve reagents such as hydrogen peroxide for oxidation, sodium borohydride for reduction, or hydrochloric acid for hydrolysis. Conditions are carefully controlled, often requiring specific temperatures and pH levels to achieve the desired transformations.
Major Products: : Depending on the reaction conditions, the compound can form a variety of products including different esters, acids, and substituted derivatives. Each product's formation depends on the reactants and conditions used during the reaction.
Scientific Research Applications
Ethyl 3-(4-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamido)propanoate has several notable applications:
Chemistry: : It serves as an intermediate in synthesizing other complex molecules.
Biology: : Investigated for its potential as a biochemical probe.
Medicine: : Evaluated for its pharmacological properties, including potential therapeutic effects.
Industry: : Utilized in materials science for developing new materials with unique properties.
Comparison with Similar Compounds
Ethyl 3-(4-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamido)propanoate can be compared to other compounds like 1-(4-chlorophenyl)-1H-tetrazole, piperazine derivatives, and similar esters
Similar Compounds
1-(4-chlorophenyl)-1H-tetrazole
Piperazine carboxamides
Various esters of propanoic acid
This is just the beginning. Dive deeper into any of these aspects, and you'll find a fascinating interplay of chemistry and functionality.
Properties
IUPAC Name |
ethyl 3-[[4-[[1-(4-chlorophenyl)tetrazol-5-yl]methyl]piperazine-1-carbonyl]amino]propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24ClN7O3/c1-2-29-17(27)7-8-20-18(28)25-11-9-24(10-12-25)13-16-21-22-23-26(16)15-5-3-14(19)4-6-15/h3-6H,2,7-13H2,1H3,(H,20,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPEDBYNOVRBDGF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCNC(=O)N1CCN(CC1)CC2=NN=NN2C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24ClN7O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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